molecular formula C14H10O2 B158261 2-Methoxyphenalen-1-one CAS No. 51652-39-2

2-Methoxyphenalen-1-one

Cat. No.: B158261
CAS No.: 51652-39-2
M. Wt: 210.23 g/mol
InChI Key: FMZHCYXNNGLTLF-UHFFFAOYSA-N
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Description

2-Methoxyphenalen-1-one is a natural compound isolated from the rhizomes of Musa acuminata var . It has a molecular formula of C14H10O2 and a molecular weight of 210.23 g/mol . It is an oil-type compound .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the search results do not provide a detailed structural analysis.


Physical and Chemical Properties Analysis

This compound is an oil-type compound . It has a molecular weight of 210.23 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Synthesis and Natural Products

2-Methoxyphenalen-1-one, as a subunit in natural products, has been synthesized for use in studying natural phenalenone-type compounds. This synthesis is significant in the context of phytoalexins and natural products from the Haemodoraceae family, providing insights into plant defense mechanisms and natural product chemistry. For instance, it has been synthesized starting from 2-methoxynaphthalene, using a series of chemical reactions including Heck–Fujiwara coupling and Friedel–Crafts acylation (Nanclares et al., 2008). Another study reported the synthesis of 8-phenylphenalenones, derivatives of this compound, from Eichhornia crassipes (water hyacinth), showcasing the potential of this compound in understanding plant-derived phenalenones (Ospina et al., 2016).

Phytoalexins and Antifungal Properties

Phytoalexins, which are substances produced by plants in response to pathogen attack, include compounds structurally related to this compound. For example, phenylphenalenone-type phytoalexins isolated from the peel of unripe Musa acuminata fruit showed significant antifungal properties, indicating the potential use of this compound derivatives in plant protection and antifungal research (Kamo et al., 1998).

Biochemistry and Medical Technology

1-Methoxy-5-methylphenazinium methyl sulfate, a compound related to this compound, has been studied for its electron transfer properties, indicating potential applications in biochemistry and medical technology. Its stability and efficiency in mediating electron transfer between various electron acceptors make it a valuable tool in biochemical assays and research (Hisada & Yagi, 1977).

Antitumor and Antiangiogenic Properties

The 2-methoxyestradiol, a structurally related compound, has shown potential in cancer research, particularly in its ability to radiosensitize colon carcinoma cells and inhibit angiogenesis. This suggests the possible relevance of this compound derivatives in developing new cancer therapies (Zou et al., 2006).

Pyrolysis and Biomass Studies

Methoxyphenols, including derivatives of this compound, have been used as proxies for terrestrial biomass in studies involving the pyrolysis of lignin. This research is crucial for understanding the chemical changes in lignin during hydrothermal alteration and has implications in bioenergy and environmental studies (Vane & Abbott, 1999).

Safety and Hazards

The safety and hazards of 2-Methoxyphenalen-1-one are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Mechanism of Action

Target of Action

2-Methoxyphenalen-1-one is a natural compound isolated from the rhizomes of Musa acuminata var . It displays significantly enhanced activity against Mycosphaerella fijiensis , a fungus that causes black leaf streak disease in bananas . This suggests that the primary target of this compound is likely to be a key component of this fungus.

Mode of Action

It is known to display significantly enhanced activity against mycosphaerella fijiensis This suggests that the compound interacts with its target in a way that inhibits the growth or function of the fungus

Biochemical Pathways

Given its antifungal activity, it is likely that it interferes with essential biochemical pathways in Mycosphaerella fijiensis, leading to inhibited growth or function of the fungus

Pharmacokinetics

As a natural compound isolated from the rhizomes of Musa acuminata var , it is likely to have certain bioavailability in the plant tissue.

Result of Action

The primary known result of the action of this compound is its antifungal activity against Mycosphaerella fijiensis By inhibiting the growth or function of this fungus, this compound helps to protect the banana plant from black leaf streak disease

Properties

IUPAC Name

2-methoxyphenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-16-12-8-10-6-2-4-9-5-3-7-11(13(9)10)14(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZHCYXNNGLTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-methoxyphenalen-1-one a potentially interesting compound for diabetes management?

A1: Research suggests that this compound, a phenylphenalenone-type phytoalexin, exhibits potent α-glucosidase inhibitory activity. [] α-Glucosidase inhibitors are a class of drugs used in diabetes management, as they slow down the breakdown of carbohydrates into glucose, thereby helping control blood sugar levels.

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